Benzyldimethylsilane

Catalog No.
S679126
CAS No.
1631-70-5
M.F
C9H13Si
M. Wt
149.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyldimethylsilane

CAS Number

1631-70-5

Product Name

Benzyldimethylsilane

Molecular Formula

C9H13Si

Molecular Weight

149.28 g/mol

InChI

InChI=1S/C9H13Si/c1-10(2)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3

InChI Key

SKDKWDVYZOKBPL-UHFFFAOYSA-N

SMILES

C[Si](C)CC1=CC=CC=C1

Canonical SMILES

C[Si](C)CC1=CC=CC=C1

The exact mass of the compound Benzyldimethylsilane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 155373. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Benzyldimethylsilane (CAS: 1631-70-5) is a highly versatile, bench-stable organosilicon hydride primarily procured as a premium hydrosilylation reagent, radical precursor, and stable protecting group. Featuring a silicon atom bonded to one benzyl and two methyl groups, it offers a unique balance of steric shielding and electronic modulation that differentiates it from purely aliphatic or strictly aromatic silanes. In industrial and advanced laboratory settings, BDMS is highly valued for its ability to generate robust vinylmetal functionalities that survive harsh downstream processing, including chromatography and silyl ether deprotections. Its low viscosity, moderate volatility, and broad solubility in organic solvents make it an operationally straightforward reagent for multi-step syntheses, cross-coupling workflows, and the stereoselective construction of complex organic frameworks [1].

Substituting Benzyldimethylsilane with more common alternatives like triethylsilane (TES), dimethylphenylsilane (DMPS), or alkoxysilanes frequently compromises multi-step synthetic viability. Alkoxysilanes, while highly reactive in cross-coupling, are hydrolytically labile and often degrade during standard chromatographic purification or intermediate deprotection steps. Conversely, purely aliphatic silanes like TES can fail to provide the necessary electronic activation for subsequent palladium-catalyzed cross-coupling or can lead to off-cycle intermediates in carbonylative cyclizations. DMPS, lacking the methylene spacer of BDMS, presents a different steric and electronic profile that can measurably depress yields in photoredox-mediated silyl radical additions. Consequently, buyers must specify BDMS when the synthetic sequence demands a 'Goldilocks' profile: a silane reactive enough for efficient initial addition, yet robust enough to act as a stable placeholder through subsequent harsh transformations [1].

Intermediate Stability and Processability in Multi-Step Synthesis

In the ruthenium-catalyzed synthesis of functionalized dienes, the choice of silane dictates the survivability of the intermediate. Benzyldimethylsilane cleanly affords 1,4-diene products that are fully stable to silica gel chromatography and intervening synthetic operations (such as silyl ether deprotection). In direct contrast, more reactive alkoxy or strained cycloalkyl silanes are incompatible with alkene-alkyne coupling conditions due to premature degradation[1].

Evidence DimensionIntermediate survivability and workflow compatibility
Target Compound DataBDMS yields stable intermediates compatible with chromatography and deprotection
Comparator Or BaselineAlkoxysilanes / Cycloalkylsilanes (degrade or fail under coupling conditions)
Quantified DifferenceEnables multi-step isolation vs. complete intermediate failure
ConditionsRuthenium-catalyzed alkyne-alkene coupling and subsequent Pd-catalyzed cross-coupling

Procuring BDMS prevents costly material loss during intermediate purification, enabling streamlined multi-step syntheses that are impossible with labile alkoxysilanes.

Yield Superiority in Photoredox Silyl Radical Additions

During the photocatalytic silylation of aryl alkynoates to generate 3-silyl coumarins, the structural nuances of the silane significantly impact product yield. Benzyldimethylsilane successfully afforded the target coumarin derivative in 69% yield. Under identical optimized photoredox conditions, the closely related dimethylphenylsilane (DMPS) achieved only a 56% yield [1].

Evidence DimensionTarget product yield
Target Compound Data69% yield
Comparator Or BaselineDimethylphenylsilane (56% yield)
Quantified Difference13% absolute yield improvement
ConditionsPhotoredox catalysis using N-aminopyridinium salts as HAT reagents with phenyl propiolate

For scale-up of heterocyclic library synthesis, the 13% yield advantage of BDMS over DMPS directly translates to improved raw material efficiency and lower downstream purification burdens.

Catalyst Compatibility in Carbonylative Cyclization Workflows

In the rhodium-catalyzed reductive carbonylative cyclization of aryl alkynes to form silyl-substituted indanones, silane selection is critical for reaction success. Benzyldimethylsilane proved to be a highly competent substrate, delivering the indanone product in 67% yield. In stark contrast, silanes containing alkoxy groups (e.g., diethoxy(methyl)silane) or multiple Si-H bonds (e.g., diethylsilane) were completely ineffective (0% yield) due to stability issues under the reaction conditions [1].

Evidence DimensionProduct yield and reagent stability
Target Compound Data67% yield
Comparator Or BaselineDiethoxy(methyl)silane / Diethylsilane (0% yield)
Quantified DifferenceSuccessful conversion vs. complete reaction failure
ConditionsRh-catalyzed C-H activation and CO insertion with manganese(II) oxide

Buyers developing complex transition-metal catalyzed cascade reactions must select BDMS over alkoxy-hydrosilanes to ensure reagent survivability and productive target formation.

Regioselectivity in Directed Hydrosilylation of Borylalkynes

The synthesis of specific borylsilylalkene isomers requires precise pairing of catalyst and silane. When reacting ethynylborane with Benzyldimethylsilane in the presence of a PtO2/XPhos catalyst system, the cis-addition product is formed with greater than 94% selectivity. Previous generic protocols utilizing BDMS with unoptimized catalysts resulted in complex, unusable mixtures, highlighting that BDMS's unique steric profile can be perfectly harnessed for ultra-high regiocontrol when properly paired [1].

Evidence DimensionRegioselectivity (cis-addition)
Target Compound Data>94% selectivity (with PtO2/XPhos)
Comparator Or BaselineGeneric catalyst conditions (complex mixture / poor selectivity)
Quantified DifferenceNear-perfect regiocontrol vs. unresolvable mixture
ConditionsPlatinum-catalyzed directed cis-hydrosilylation of terminal borylalkynes

Demonstrates that BDMS is a premium choice for synthesizing highly specific stereoisomers of borylsilylalkenes, provided the buyer matches it with the appropriate optimized catalytic system.

Multi-Step Vinylsilane Synthesis and Cross-Coupling

BDMS is the optimal choice for generating robust vinylmetal intermediates. Because the benzyldimethylsilyl group is stable to silica gel chromatography and silyl ether deprotection, it allows chemists to isolate and purify intermediates before subjecting them to palladium-catalyzed cross-coupling, a workflow where standard alkoxysilanes fail [1].

Photoredox-Mediated Heterocycle Functionalization

In the synthesis of complex heterocycles like 3-silyl coumarins via silyl radical addition, BDMS should be procured over dimethylphenylsilane. Its specific steric and electronic profile provides a measurable yield advantage (up to 13% improvement), making it highly suitable for scaling up API intermediates or expanding pharmaceutical libraries [2].

Complex Carbonylative Cascade Reactions

For advanced C-H activation and carbonylative cyclization workflows (e.g., indanone synthesis), BDMS provides the necessary stability to survive the catalytic cycle without premature decomposition, serving as a reliable alternative when highly reactive alkoxy-hydrosilanes or multi-hydride silanes completely fail [3].

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

1631-70-5

Wikipedia

Benzyldimethylsilane

General Manufacturing Information

Benzene, [(dimethylsilyl)methyl]-: ACTIVE

Dates

Last modified: 08-15-2023

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